

# Navigating the Maze of Polymer Solar Cell Fabrication: A Comparative Guide to Reproducibility

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## Compound of Interest

Compound Name: PTB7-Th  
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For researchers and scientists in the field of organic photovoltaics, the promise of high power conversion efficiencies (PCEs) is often tempered by the challenge of reproducible fabrication. This guide provides a comparative analysis of the fabrication protocols and performance reproducibility of solar cells based on the well-established polymer **PTB7-Th** against two prominent alternatives: the workhorse P3HT and the high-performing PM6.

The choice of photoactive layer materials is a critical determinant of not only the ultimate efficiency of a polymer solar cell but also the consistency and reliability of its fabrication. While **PTB7-Th** has been a benchmark material for achieving high performance, its reproducibility can be sensitive to subtle variations in processing conditions. This guide delves into the experimental protocols for **PTB7-Th:PC71BM**, **P3HT:ICBA**, and **PM6:Y6** based devices, presenting a side-by-side comparison of their performance metrics and discussing the factors that influence the reproducibility of each system.

## Performance Benchmark: A Tale of Three Polymers

The following table summarizes the typical performance parameters and reported reproducibility for solar cells based on **PTB7-Th**, P3HT, and PM6. It is important to note that

direct comparative studies on reproducibility are scarce, and the data presented here is compiled from various sources, which may employ slightly different device architectures and measurement conditions.

Material System	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm <sup>2</sup> )	Fill Factor (FF) (%)	Reproducibility Insights
PTB7-Th:PC71BM	8.0 - 10.8[1][2]	0.70 - 0.76[3][4]	16.0 - 17.0[3]	65 - 70[3]	High performance can be achieved "repeatedly" under optimized conditions, but sensitive to processing parameters. One study reports an average PCE of 5.07 ± 0.6% for spray-coated devices, indicating some variability[5].
P3HT:ICBA	5.0 - 6.5[6][7]	0.80 - 0.85[8][9]	9.0 - 10.0[7]	60 - 65[6]	Known to have reproducibility challenges due to the solubility of ICBA and the self-organization

of P3HT, which are highly dependent on the choice of solvent and annealing conditions[6][8].

High efficiencies are reported, but reproducibility can be a challenge.

PM6:Y6

14.0 -

17.5[10][11]

0.83 -

0.89[10][12]

25.0 -

27.0[11]

71 - 77[11]

Techniques like using cross-linked donor layers have been explored to enhance fabrication consistency[8][9].

## Experimental Protocols: The Devil is in the Details

The reproducibility of polymer solar cell fabrication is intrinsically linked to the meticulous control of experimental parameters. Below are detailed methodologies for fabricating devices based on **PTB7-Th**, P3HT, and PM6.

### PTB7-Th:PC71BM Inverted Solar Cell Fabrication

- **Substrate Preparation:** Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for

15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

- **Electron Transport Layer (ETL) Deposition:** A solution of ZnO nanoparticles in isopropanol (20 mg/mL) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes in air.
- **Active Layer Preparation and Deposition:** **PTB7-Th** and PC71BM are dissolved in chlorobenzene at a weight ratio of 1:1.5 with a total concentration of 25 mg/mL. The solution is stirred overnight at 60°C in a nitrogen-filled glovebox. 3% v/v of 1,8-diiodooctane (DIO) is added as a processing additive. The active layer solution is then spin-coated onto the ZnO layer at 1000 rpm for 60 seconds. The film is left to dry slowly in a covered petri dish inside the glovebox.
- **Hole Transport Layer (HTL) Deposition:** A thin layer of Molybdenum(VI) oxide ( $\text{MoO}_3$ ) (5-10 nm) is thermally evaporated on top of the active layer at a pressure of  $\sim 1 \times 10^{-6}$  Torr.
- **Electrode Deposition:** A 100 nm thick silver (Ag) electrode is thermally evaporated on top of the  $\text{MoO}_3$  layer through a shadow mask to define the active area of the device (typically 0.04 - 0.1  $\text{cm}^2$ ).

## P3HT:ICBA Conventional Solar Cell Fabrication

- **Substrate Preparation:** ITO-coated glass substrates are cleaned as described for the **PTB7-Th** device.
- **Hole Transport Layer (HTL) Deposition:** A filtered aqueous dispersion of PEDOT:PSS (Clevios P VP Al 4083) is spin-coated onto the UV-ozone treated ITO at 4000 rpm for 40 seconds, followed by annealing at 140°C for 15 minutes in air.
- **Active Layer Preparation and Deposition:** Regioregular P3HT and ICBA are dissolved in dichlorobenzene at a 1:0.8 weight ratio with a total concentration of 30 mg/mL. The solution is stirred overnight at 70°C in a nitrogen-filled glovebox. The solution is then spin-coated onto the PEDOT:PSS layer at 800 rpm for 60 seconds. The films are then subjected to a solvent annealing process by placing them in a sealed petri dish containing a small amount of the solvent for 1-2 hours.

- **Device Annealing:** The substrates with the active layer are annealed at 150°C for 15 minutes inside the glovebox[6].
- **Electron Transport Layer (ETL) and Electrode Deposition:** A thin layer of Calcium (Ca) (20 nm) followed by a layer of Aluminum (Al) (100 nm) are thermally evaporated on top of the active layer at a pressure of  $\sim 1 \times 10^{-6}$  Torr through a shadow mask.

## PM6:Y6 Inverted Solar Cell Fabrication

- **Substrate Preparation:** ITO-coated glass substrates are cleaned following the same procedure as for the **PTB7-Th** device.
- **Electron Transport Layer (ETL) Deposition:** A layer of ZnO nanoparticles is deposited as described for the **PTB7-Th** device.
- **Active Layer Preparation and Deposition:** PM6 and Y6 are dissolved in chloroform at a 1:1.2 weight ratio with a total concentration of 16 mg/mL. The solution is stirred at 40°C for at least 2 hours in a nitrogen-filled glovebox. 0.5% v/v of 1-chloronaphthalene (CN) is often used as a processing additive. The solution is then spin-coated onto the ZnO layer at 3000 rpm for 30 seconds[11].
- **Device Annealing:** The substrates with the active layer are annealed at 100°C for 10 minutes inside the glovebox[11].
- **Hole Transport Layer (HTL) Deposition:** A thin layer of MoO<sub>3</sub> (5-10 nm) is thermally evaporated on top of the active layer.
- **Electrode Deposition:** A 100 nm thick silver (Ag) electrode is thermally evaporated on top of the MoO<sub>3</sub> layer.

## Factors Influencing Reproducibility: A Common Thread

The fabrication of high-performance polymer solar cells is a multi-step process where each stage can introduce variability, impacting the final device performance and reproducibility. The following diagram illustrates a generalized workflow, highlighting key steps where meticulous control is paramount.

Caption: Generalized workflow for polymer solar cell fabrication highlighting critical control points for reproducibility.

## Conclusion

The quest for highly efficient and reproducible polymer solar cells is an ongoing endeavor. While **PTB7-Th** remains a valuable material for high-performance devices, its fabrication requires stringent control over processing parameters to ensure consistency. P3HT, although offering a more mature technology, presents its own set of reproducibility challenges, primarily related to active layer morphology. The newer generation of materials, exemplified by the PM6:Y6 system, has pushed the boundaries of efficiency but also introduces new complexities in fabrication that need to be mastered for reliable and reproducible device manufacturing.

This guide highlights that a deep understanding of the interplay between material properties and processing conditions is paramount for achieving not just high-performing, but also consistently performing, polymer solar cells. Future research focusing on direct, statistically robust comparisons of the reproducibility of different material systems will be crucial for advancing the field towards commercial viability.

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